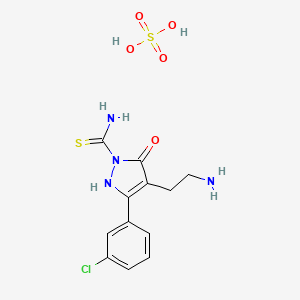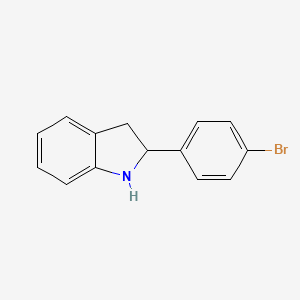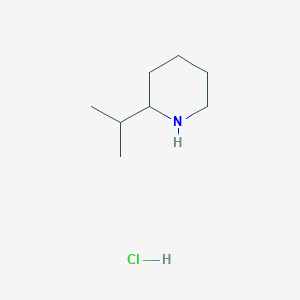![molecular formula C17H20N2O4 B1286337 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate CAS No. 1177338-57-6](/img/structure/B1286337.png)
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate is a synthetic compound that belongs to the class of phenyltropanes. It is known for its potent dopamine reuptake inhibition properties and has been extensively studied for its potential therapeutic applications in various medical conditions.
Vorbereitungsmethoden
The synthesis of 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the naphthyl group and the methanamine moiety. The final step involves the formation of the oxalate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving dopamine reuptake inhibitors.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly dopamine.
Medicine: It has potential therapeutic applications in treating conditions such as depression, ADHD, and Parkinson’s disease.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in neurochemical research.
Wirkmechanismus
The primary mechanism of action of 1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate involves the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound targets the dopamine transporter (DAT) and blocks its function, preventing the reabsorption of dopamine into presynaptic neurons.
Vergleich Mit ähnlichen Verbindungen
1-[1-(1-Naphthyl)pyrrolidin-3-yl]methanamine oxalate is unique due to its high potency as a dopamine reuptake inhibitor. Similar compounds include:
Cocaine: Another potent dopamine reuptake inhibitor but with a different chemical structure.
Methylphenidate: Used in the treatment of ADHD, it also inhibits dopamine reuptake but has a different pharmacological profile.
Bupropion: An antidepressant that inhibits the reuptake of dopamine and norepinephrine.
Compared to these compounds, this compound has a distinct chemical structure and may offer different therapeutic benefits.
Eigenschaften
IUPAC Name |
(1-naphthalen-1-ylpyrrolidin-3-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.C2H2O4/c16-10-12-8-9-17(11-12)15-7-3-5-13-4-1-2-6-14(13)15;3-1(4)2(5)6/h1-7,12H,8-11,16H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJYTLSGHPYFLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-amino-N-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1286256.png)
![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)




![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)




